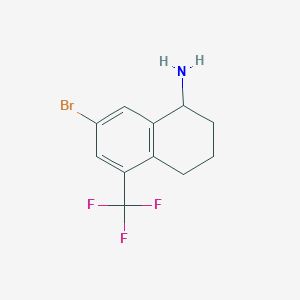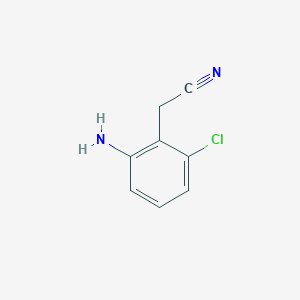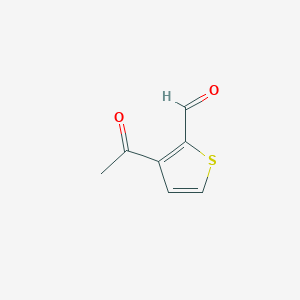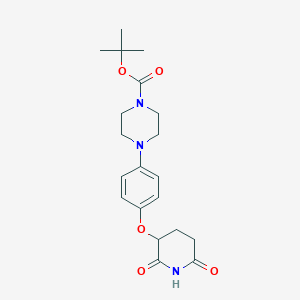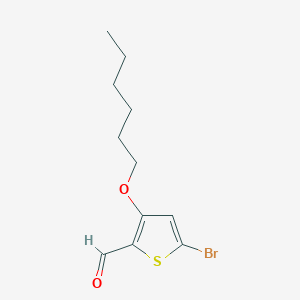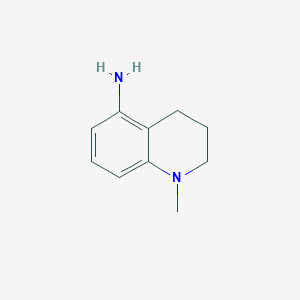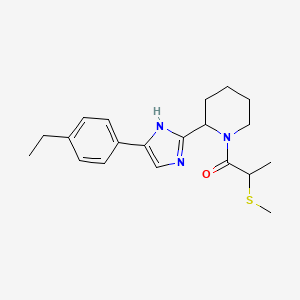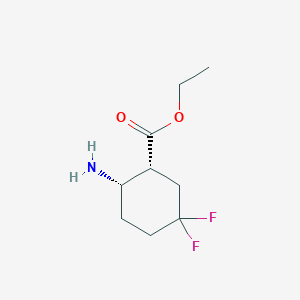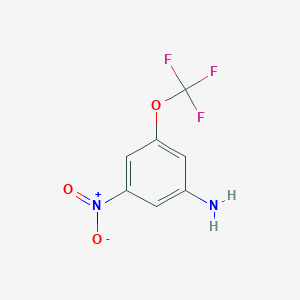
2-(3-Isopropylpyridin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Isopropylpyridin-2-yl)acetic acid is an organic compound belonging to the class of pyridine derivatives. This compound features a pyridine ring substituted with an isopropyl group at the third position and an acetic acid moiety at the second position. Pyridine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylpyridin-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-isopropylpyridine, which can be obtained through the alkylation of pyridine with isopropyl halides under basic conditions.
Acetic Acid Introduction: The next step involves the introduction of the acetic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction, where 3-isopropylpyridine is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting acylated product is then subjected to hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions: 2-(3-Isopropylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, aldehydes
Substitution: Nitrated, sulfonated, or halogenated derivatives
科学研究应用
2-(3-Isopropylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-Isopropylpyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid function.
相似化合物的比较
2-(3-Methylpyridin-2-yl)acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-(3-Ethylpyridin-2-yl)acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
2-(3-Propylpyridin-2-yl)acetic acid: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 2-(3-Isopropylpyridin-2-yl)acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-(3-propan-2-ylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(2)8-4-3-5-11-9(8)6-10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI 键 |
SBJFDHNBRYMZNS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N=CC=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


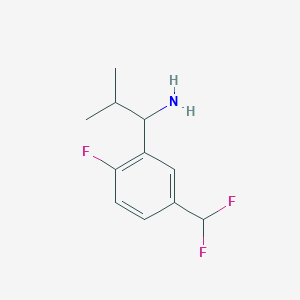

![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
